molecular formula C53H59F5N8O4 B13650145 di-tert-butyl 2,2'-((1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-1H-benzo[d]imidazole-6,2-diyl))bis(pyrrolidine-1-carboxylate)

di-tert-butyl 2,2'-((1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-1H-benzo[d]imidazole-6,2-diyl))bis(pyrrolidine-1-carboxylate)

Cat. No.: B13650145
M. Wt: 967.1 g/mol
InChI Key: XPFFHMRTDUQKDT-UHFFFAOYSA-N
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Description

The compound tert-butyl (2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including fluorinated aromatic rings, piperidine, pyrrolidine, and benzimidazole moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzimidazole core, the introduction of fluorine atoms, and the coupling of various aromatic and heterocyclic rings. Common synthetic methods may include:

    Nucleophilic substitution reactions: to introduce fluorine atoms.

    Cyclization reactions: to form the benzimidazole and pyrrolidine rings.

    Coupling reactions: to attach the piperidine and other aromatic groups.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing reaction conditions to maximize yield and purity. This may include:

    High-throughput screening: of reaction conditions.

    Use of catalysts: to improve reaction efficiency.

    Purification techniques: such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: The compound may be used in various biological assays to study its effects on cellular processes and pathways.

Medicine

    Drug development: Due to its complex structure and functional groups, the compound may have potential as a lead compound in drug discovery for various diseases.

Industry

    Material science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity.

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence intracellular signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Fluorinated benzimidazoles: Compounds with similar benzimidazole cores and fluorine atoms.

    Piperidine derivatives: Compounds containing piperidine rings with various substituents.

    Pyrrolidine analogs: Compounds with pyrrolidine rings and different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and fluorinated aromatic rings, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C53H59F5N8O4

Molecular Weight

967.1 g/mol

IUPAC Name

tert-butyl 2-[6-[1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C53H59F5N8O4/c1-52(2,3)69-50(67)64-19-7-9-45(64)48-59-39-25-33(35(55)27-41(39)61-48)43-15-16-44(34-26-40-42(28-36(34)56)62-49(60-40)46-10-8-20-65(46)51(68)70-53(4,5)6)66(43)32-23-37(57)47(38(58)24-32)63-21-17-30(18-22-63)29-11-13-31(54)14-12-29/h11-14,23-28,30,43-46H,7-10,15-22H2,1-6H3,(H,59,61)(H,60,62)

InChI Key

XPFFHMRTDUQKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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